1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group at the meta position relative to the sulfonyl chloride.
Imidazole Formation: The nitrated product is then reacted with 2-methylimidazole under basic conditions to form the desired compound. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-[(4-amino-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methylimidazole: Lacks the dihydro component, potentially altering its reactivity and biological activity.
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4,5-dihydro-1H-imidazole: The ethyl group may influence the compound’s solubility and interaction with biological targets.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRFIMAPWUENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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